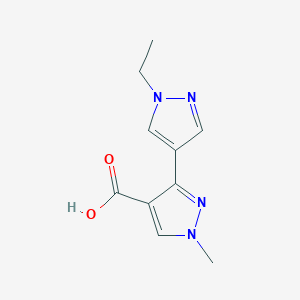

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-3-14-5-7(4-11-14)9-8(10(15)16)6-13(2)12-9/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZWTTTUVMUXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NN(C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1249995-53-6) is a compound within the pyrazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

The molecular formula of 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is , with a molecular weight of 220.23 g/mol. Its structure includes a carboxylic acid functional group and two pyrazole rings, which are known to contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives. Research indicates that compounds similar to 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 15.2 | |

| Liver Cancer | HepG2 | 12.5 | |

| Colorectal Cancer | HT-29 | 18.7 | |

| Lung Cancer | A549 | 14.9 |

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation, although further studies are necessary to elucidate the precise mechanisms.

Antimicrobial Activity

The pyrazole moiety has been recognized for its broad-spectrum antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities:

| Microorganism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Inhibition | 10 | |

| Staphylococcus aureus | Inhibition | 15 | |

| Candida albicans | Inhibition | 20 |

The antimicrobial efficacy is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit vital enzymatic processes.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have reported that it can inhibit the release of pro-inflammatory cytokines and stabilize cell membranes:

| Assay | Effect | Percentage (%) | Reference |

|---|---|---|---|

| HRBC Membrane Stabilization | Significant Stabilization | 90.5 | |

| TNF-alpha Release Inhibition | Reduced Release | 80.0 |

These results indicate potential therapeutic applications in treating inflammatory diseases.

Case Studies

A recent study investigated the effects of various pyrazole derivatives, including 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, on cancer cell lines and inflammatory models. The results indicated that compounds with similar structures significantly inhibited tumor growth in vivo and reduced inflammation markers in animal models .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that various pyrazole compounds could inhibit tumor growth and induce apoptosis in cancer cells. Specifically, pyrazoles have been linked to the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies have highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Several derivatives of pyrazoles have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural features of 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid may enhance its efficacy against resistant strains .

Case Study 1: Anticancer Research

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized various pyrazole derivatives and tested their cytotoxicity against MCF-7 breast cancer cells. The results indicated that certain substitutions on the pyrazole ring significantly enhanced anticancer activity, with IC50 values indicating potent effects at low concentrations .

Case Study 2: Anti-inflammatory Activity

A comparative study involving the evaluation of anti-inflammatory effects of different pyrazoles was conducted using carrageenan-induced paw edema in rats. The results indicated that compounds with specific functional groups exhibited superior anti-inflammatory activity compared to standard drugs like Indomethacin, highlighting the therapeutic potential of pyrazole derivatives .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 0.08 | |

| Compound B | Anti-inflammatory | 0.07 | |

| Compound C | Antimicrobial | 0.15 |

Table 2: Structure Activity Relationship (SAR) Analysis

| Substitution Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Methyl | Increased potency |

| 3 | Ethyl | Enhanced selectivity |

| 5 | Halogen | Reduced activity |

Comparison with Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)

Key Differences :

- Substituent : DFPA replaces the 1-ethyl-pyrazole group with a difluoromethyl (-CF₂H) moiety.

- Synthetic Utility : DFPA is a critical intermediate in succinate dehydrogenase inhibitor (SDHI) fungicides, with six commercialized and four developmental compounds derived from its scaffold .

- Biological Activity : DFPA-derived amides exhibit potent antifungal activity against phytopathogens, outperforming boscalid in some cases . The electronegative fluorine atoms enhance binding to fungal SDH enzymes by mimicking natural substrates .

Table 1: Comparison of DFPA and 3-(1-Ethyl-pyrazol-4-yl) Derivative

3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- Substituent : A furan ring replaces the pyrazole-ethyl group.

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

- Substituent : Phenyl groups at the 1- and 3-positions.

Carboxylic Acid Derivatives and Prodrugs

Ester Derivatives

- Examples : Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 23170-45-8), Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 85290-78-4) .

- Role : Esters serve as precursors or prodrugs, hydrolyzed in vivo to release the active carboxylic acid. The target compound’s free acid group is essential for forming bioactive amides, as seen in SDHI fungicides .

Amide Derivatives

- Examples : N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

- Activity : Amidation of the carboxylic acid group is critical for antifungal efficacy, with structural variations in the amine moiety directly influencing potency .

Complex Pyrazole Hybrids

4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic Acid

1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

- Substituent : A sulfone-containing tetrahydrothiophene ring.

Structural and Functional Implications

- Electron Effects : Fluorinated (DFPA) and sulfone-containing derivatives exhibit enhanced electronegativity, improving interactions with enzymatic targets .

- Steric Factors : Bulky substituents (e.g., 1-ethyl-pyrazole) may hinder binding in compact active sites, explaining the superior efficacy of DFPA derivatives .

Q & A

Q. Basic

- Recrystallization : Ethanol or toluene/water mixtures are common for carboxylic acid derivatives .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities .

- Acid-base extraction : Utilizes pH-dependent solubility (e.g., protonation in HCl to isolate the free acid) .

How to address instability during storage?

Q. Advanced

- Temperature : Store at –20°C (short-term) or –80°C (long-term) to prevent hydrolysis or decarboxylation .

- Desiccants : Use anhydrous CaCl or silica gel to minimize moisture-induced degradation.

- Light protection : Amber vials prevent photolytic cleavage of the pyrazole ring .

What are the challenges in achieving regioselectivity during synthesis?

Advanced

Regioselectivity is influenced by:

- Steric effects : Bulky substituents (e.g., ethyl at N1) direct reactions to less hindered positions .

- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) deactivate specific pyrazole carbons .

- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents unwanted side reactions during functionalization .

What are common derivatives of this compound and their applications?

Q. Basic

- Amides : Synthesized via coupling agents (e.g., EDC/HOBt) for antimicrobial or anticancer screening .

- Esters : Ethyl or methyl esters serve as intermediates for prodrug development .

- Metal complexes : Coordination with transition metals (e.g., Cu) enhances catalytic or photophysical properties .

How to analyze intermolecular interactions in its crystal structure?

Q. Advanced

- X-ray crystallography : Resolves hydrogen bonds (e.g., O–H···N between carboxylic acid and pyrazole) and π-π interactions .

- Hirshfeld surfaces : Quantify interaction types (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .

- Thermal ellipsoids : Assess molecular rigidity and thermal motion in the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.